molecular formula C14H14N2O3 B555708 Aspartic acid beta-naphthylamide CAS No. 635-91-6

Aspartic acid beta-naphthylamide

Cat. No.: B555708
CAS No.: 635-91-6
M. Wt: 258.27 g/mol
InChI Key: YRMVHTZHFWHHIU-UHFFFAOYSA-N
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Description

Aspartic acid beta-naphthylamide is a compound with the empirical formula C14H14N2O3 . It is also known by other synonyms such as L-Asp-βNA and H-Asp-bNA .


Molecular Structure Analysis

The molecular structure of this compound consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The SMILES string representation of the molecule is NC@@H=O)C(=O)Nc1ccc2ccccc2c1 .


Physical and Chemical Properties Analysis

This compound is a white powder with a molecular weight of 258.27 . It is recommended to be stored at temperatures around -20°C .

Scientific Research Applications

Biomedical and Pharmaceutical Applications

Aspartic acid derivatives, like Poly(aspartic acid) (PASA), show significant potential in medicine and pharmacy. PASA, a linear polyamide, is increasingly used due to its biocompatibility, biodegradability, biotolerance, and non-pyrogenic nature. It is hydrophilic, highly soluble in water, and has hygroscopic properties. Notably, PASA finds applications in drug delivery systems, controlled drug release, and theranostics. For instance, it facilitates the delivery of hydrophobic drugs directly to lesion sites and is useful in imaging cells using quantum dots. Moreover, PASA's incorporation into hydroxyapatite composites enhances bone tissue regeneration efficiency and is effective in creating smart hydrogels (Piątkowski, Radwan-Pragłowska, & Raclavský, 2015).

Analytical Methods in Biological Studies

The enantiomers of aspartic acid can be quantified in single cells using capillary electrophoresis with fluorescence tagging. For example, cellular samples derivatized with naphthalene-2,2-dicarboxaldehyde can achieve enantiomeric resolution by beta-cyclodextrin modified micellar electrokinetic chromatography. This methodology is significant for studying the cellular distribution of D/L-aspartic acid enantiomers, offering insights into neuronal chemistry and potential applications in neuroscience research (Zhao & Lifu, 2001).

Chemical Synthesis and Enantioselectivity

Aspartic acid derivatives are crucial in the synthesis of various bioactive molecules. Techniques like photolysis of alpha-diazo-N-methoxy-N-methyl beta-ketoamides derived from aspartic acid lead to beta-lactams through Wolff rearrangement. This demonstrates aspartic acid's role in creating diverse molecular structures with potential applications in drug development and synthesis of complex organic compounds (Vaske et al., 2010).

Neurobiology and Endocrinology

Aspartic acid's role in neurobiology is highlighted by studies showing its activity in the brain and pituitary gland during different physiological states. For example, aspartate aminopeptidase activity, measured by the hydrolysis rate of Asp-beta-naphthylamide, varies across brain areas and during stages like the estrous cycle and pregnancy, indicating its importance in brain chemistry and hormonal regulation (de Gandarias et al., 2009).

Gene Delivery Systems

In the field of gene therapy, derivatives of aspartic acid are used to create efficient gene delivery vectors. Poly(aspartic acid)-based vectors, owing to their low toxicity and good biodegradability, are employed for this purpose. Such vectors, both linear and star-shaped, have shown promising results in condensing genetic material and enhancing transfection efficiency, making them valuable tools in genetic research and therapy (Dou et al., 2014).

Safety and Hazards

Aspartic acid beta-naphthylamide is suspected of causing cancer (H351) according to its safety data sheet . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for Aspartic acid beta-naphthylamide are not mentioned in the search results, there is a growing interest in the study of aspartic acid, a component of the compound. This includes its industrial utility, global markets, production and manufacturing, optimization, challenges, and future outlook .

Mechanism of Action

Target of Action

L-Aspartic acid alpha-(beta-naphthylamide), also known as Aspartic acid beta-naphthylamide or (S)-3-Amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid, primarily targets Aminopeptidase A (AP-A) . AP-A is an enzyme that plays a crucial role in the hydrolysis of alpha-L-glutamyl-beta-naphthylamide (GluNA) and alpha-L-aspartyl-beta-naphthylamide (AspNA) .

Mode of Action

The compound interacts with its target, AP-A, by undergoing hydrolysis . This process is activated by alkaline earth metals and results in the breakdown of GluNA and AspNA .

Biochemical Pathways

The compound is metabolized to oxaloacetate in the liver . This metabolite is then converted to aspartate and glutamate , which are both important for brain functions .

Pharmacokinetics

It is known that the compound is metabolized in the liver to oxaloacetate, which is then converted to aspartate and glutamate . These metabolites play crucial roles in various biochemical pathways in the brain .

Result of Action

The hydrolysis of GluNA and AspNA by L-Aspartic acid alpha-(beta-naphthylamide) leads to the production of aspartate and glutamate . These amino acids are essential for brain function .

Action Environment

The action of L-Aspartic acid alpha-(beta-naphthylamide) is influenced by the presence of alkaline earth metals, which activate the hydrolysis process . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It should also be stored at a temperature of -20°C .

Biochemical Analysis

Biochemical Properties

Aspartic acid beta-naphthylamide plays a significant role in biochemical reactions, particularly as a substrate for aminopeptidase enzymes. Aminopeptidase A, for instance, hydrolyzes this compound in the presence of calcium ions . This interaction is crucial for studying enzyme activity and understanding the role of aminopeptidases in various biological processes. The compound’s interaction with aminopeptidase A highlights its importance in the hydrolysis of peptide bonds, which is essential for protein metabolism and regulation .

Cellular Effects

This compound influences various cellular processes, particularly those involving amino acid metabolism. In cells, it can affect the activity of enzymes involved in the hydrolysis of peptide bonds, thereby impacting protein turnover and amino acid availability . This compound’s role in enzyme activity can also influence cell signaling pathways, gene expression, and cellular metabolism, as the hydrolysis of peptide bonds is a critical step in these processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with aminopeptidase enzymes. The compound binds to the active site of the enzyme, where it undergoes hydrolysis . This interaction leads to the cleavage of the peptide bond, releasing the naphthylamine moiety and aspartic acid. This process is essential for understanding the enzyme’s specificity and activity, as well as the regulation of protein metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable at low temperatures, but its activity can decrease over time if not stored properly . Long-term studies have shown that the hydrolysis activity of aminopeptidase A on this compound remains consistent, provided the compound is stored under optimal conditions . Any degradation of the compound can lead to a decrease in enzyme activity and affect the results of biochemical assays .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively serves as a substrate for aminopeptidase enzymes, facilitating the study of enzyme activity and protein metabolism . At high doses, there may be toxic or adverse effects, including potential disruptions in amino acid metabolism and enzyme inhibition . These effects highlight the importance of dosage optimization in experimental settings to avoid any negative impacts on the animal models .

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid metabolism. It interacts with enzymes such as aminopeptidase A, which hydrolyzes the compound to release aspartic acid and naphthylamine . This hydrolysis is a crucial step in the metabolic pathway, as it regulates the availability of aspartic acid for other biochemical processes, including protein synthesis and neurotransmission .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where aminopeptidase enzymes are active, ensuring efficient hydrolysis and subsequent biochemical reactions . The transport and distribution of the compound are essential for maintaining its activity and function in various cellular processes .

Subcellular Localization

This compound is localized in subcellular compartments where aminopeptidase enzymes are present . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles, such as lysosomes and the endoplasmic reticulum . The subcellular localization of the compound is crucial for its activity, as it ensures that the hydrolysis of peptide bonds occurs in the appropriate cellular context .

Properties

IUPAC Name

(3S)-3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMVHTZHFWHHIU-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635-91-6
Record name (3S)-3-Amino-4-(2-naphthalenylamino)-4-oxobutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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